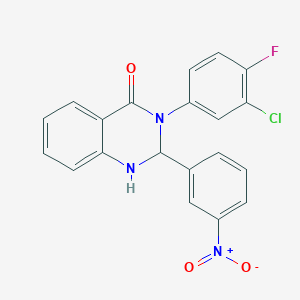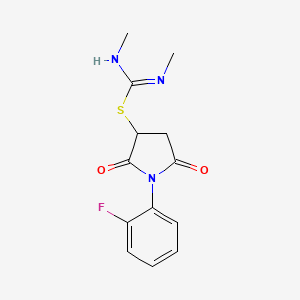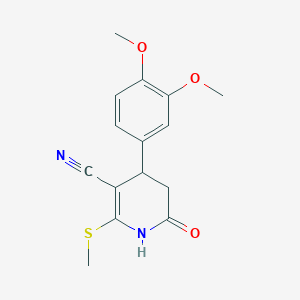
3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of dihydroquinazolinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with isatoic anhydride under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl and 3-nitrophenyl groups can be done via nucleophilic aromatic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated precursors, strong bases or acids.
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinones.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: Used as a building block for the synthesis of new organic molecules with potential biological activity.
Biology
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Material Science:
作用機序
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
3-(3-chloro-4-fluorophenyl)-2-phenylquinazolin-4(1H)-one: Lacks the nitro group, which may affect its biological activity.
2-(3-nitrophenyl)-3-phenylquinazolin-4(1H)-one: Lacks the chloro and fluoro substituents, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the 3-chloro-4-fluorophenyl and 3-nitrophenyl groups in 3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one may confer unique chemical and biological properties, making it a compound of interest for further research and development.
特性
分子式 |
C20H13ClFN3O3 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H13ClFN3O3/c21-16-11-13(8-9-17(16)22)24-19(12-4-3-5-14(10-12)25(27)28)23-18-7-2-1-6-15(18)20(24)26/h1-11,19,23H |
InChIキー |
BBAYUZLPSNNMAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B15010873.png)

![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15010883.png)
![N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine](/img/structure/B15010889.png)

![7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15010895.png)
![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15010903.png)
![1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)

![2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15010945.png)


![7-[(2E)-but-2-en-1-yl]-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010965.png)
![N-[(2Z)-4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010972.png)
